2-Methoxy-4-methylbenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

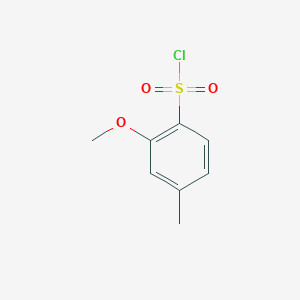

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO3S/c1-6-3-4-8(13(9,10)11)7(5-6)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDNMYGUVYQPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463022 | |

| Record name | 2-METHOXY-4-METHYLBENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216394-11-5 | |

| Record name | 2-METHOXY-4-METHYLBENZENESULFONYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-methylbenzenesulfonyl Chloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-methoxy-4-methylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and agrochemical research. The document details the underlying chemical principles, a step-by-step experimental protocol for its preparation via the direct chlorosulfonation of 2-methoxy-4-methylphenol (creosol), and a discussion of the critical process parameters. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Significance of this compound

This compound (CAS No. 216394-11-5) is a versatile chemical building block.[1][2][3] Its utility stems from the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The methoxy and methyl substituents on the benzene ring provide steric and electronic properties that can be exploited to fine-tune the pharmacological profile of target molecules.

The Core Synthesis Pathway: Direct Chlorosulfonation of 2-Methoxy-4-methylphenol (Creosol)

The most direct and industrially scalable route to this compound is the electrophilic aromatic substitution reaction of 2-methoxy-4-methylphenol, commonly known as creosol, with chlorosulfonic acid.[4] Creosol is a readily available and relatively inexpensive starting material derived from natural sources or synthesized from vanillin.[5][6][7]

Mechanistic Insights and Regioselectivity

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, the chlorosulfonium cation (SO₂Cl⁺). The aromatic ring of creosol is activated towards electrophilic attack by the electron-donating hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) groups.

The regiochemical outcome of the substitution is governed by the directing effects of these activating groups, which are all ortho, para-directors. The powerful activating and directing influence of the hydroxyl and methoxy groups at positions 1 and 2, respectively, will predominantly determine the position of sulfonation. The position para to the hydroxyl group is blocked by the methyl group. Therefore, the incoming electrophile will be directed to the positions ortho to the hydroxyl and methoxy groups. Considering the steric hindrance from the adjacent methoxy group, the sulfonation is expected to occur primarily at the C5 position, which is para to the methoxy group and ortho to the methyl group.

Caption: Proposed mechanism for the chlorosulfonation of creosol.

Critical Experimental Parameters

Successful synthesis hinges on the careful control of several key parameters:

-

Temperature: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of creosol to chlorosulfonic acid is crucial to prevent charring, discoloration, and the formation of side products.[8]

-

Stoichiometry: An excess of chlorosulfonic acid is typically used to serve as both the reagent and the solvent. This ensures complete conversion of the starting material.

-

Reaction Time: The reaction is generally rapid. After the initial addition, a short stirring period at a slightly elevated temperature may be employed to drive the reaction to completion.

-

Quenching: The reaction mixture must be carefully quenched by pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble product.

Experimental Protocol: A Step-by-Step Guide

Safety First: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water, releasing toxic hydrogen chloride gas.[9] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Materials and Equipment

| Material/Equipment | Specifications |

| 2-Methoxy-4-methylphenol (Creosol) | ≥98% purity |

| Chlorosulfonic Acid | ≥99% purity |

| Crushed Ice | |

| Deionized Water | |

| Dichloromethane (DCM) | Reagent grade |

| Anhydrous Sodium Sulfate | |

| Three-necked round-bottom flask | Appropriate size |

| Dropping funnel | |

| Magnetic stirrer and stir bar | |

| Thermometer | |

| Ice bath | |

| Buchner funnel and filter flask |

Synthesis Procedure

Caption: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add chlorosulfonic acid (4.0 eq).

-

Cooling: Cool the flask in an ice-salt bath to 0-5 °C with gentle stirring.

-

Substrate Addition: Slowly add 2-methoxy-4-methylphenol (1.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will be observed.

-

Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

-

Quenching and Isolation: Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with stirring. The product will precipitate as a solid.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

-

Drying: Dry the product under vacuum to a constant weight.

Purification

The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can be employed.

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₈H₉ClO₃S[3] |

| Molecular Weight | 220.67 g/mol [3] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

| Purity (by HPLC) | ≥96%[3] |

Conclusion

The direct chlorosulfonation of 2-methoxy-4-methylphenol provides an efficient and scalable pathway to this compound. Careful control of the reaction temperature is paramount to achieving a high yield and purity of the desired product. This technical guide provides a robust framework for the synthesis, enabling researchers to confidently produce this valuable intermediate for their drug discovery and development programs.

References

- 1. WO2003027063A1 - Sulphonation of phenols - Google Patents [patents.google.com]

- 2. US3313839A - Preparation of sulfate esters by the reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. api.pageplace.de [api.pageplace.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. hmdb.ca [hmdb.ca]

- 7. Creosol - Wikipedia [en.wikipedia.org]

- 8. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 9. m.youtube.com [m.youtube.com]

Physicochemical properties of 2-Methoxy-4-methylbenzenesulfonyl chloride

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of this compound (CAS No. 216394-11-5), a key organic intermediate for researchers and scientists in the pharmaceutical and chemical industries. This document details its chemical identity, core physicochemical properties, and characteristic spectroscopic profile. Furthermore, it explores its synthesis, fundamental reactivity, and critical applications as a building block in medicinal chemistry. Emphasizing scientific integrity, this guide includes detailed protocols for safe handling and a representative synthetic application, providing a self-validating framework for its use in a laboratory setting. The insights herein are designed to empower drug development professionals to effectively leverage this versatile reagent in the synthesis of complex molecular architectures.

Chemical Identity and Structure

This compound is a substituted aromatic sulfonyl chloride. The strategic placement of the methoxy and methyl groups on the benzene ring influences its reactivity and the properties of its derivatives, making it a valuable tool for fine-tuning molecular characteristics in drug design.

-

IUPAC Name : this compound

-

Chemical Structure :

Physicochemical Properties

The properties of this compound dictate its handling, storage, and reaction conditions. As a sulfonyl chloride, it is inherently reactive, particularly towards nucleophiles and moisture.

| Property | Value / Description | Source(s) |

| Physical State | Solid at room temperature. Similar compounds like 2-methoxybenzenesulfonyl chloride are solids. | [3] |

| Appearance | Likely a white to off-white or light yellow crystalline solid, typical for aromatic sulfonyl chlorides. | [4] |

| Solubility | Insoluble in water (and reacts with it). Soluble in aprotic organic solvents such as dichloromethane, chloroform, and acetonitrile. | [5] |

| Stability | Moisture-sensitive. Hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrochloric acid. Stable under dry, inert conditions. | [4] |

| Purity | Commercially available with purity typically ≥96%. | [1] |

Spectroscopic Profile (Anticipated)

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

A singlet for the methoxy (-OCH₃) protons, typically around δ 3.8 - 4.0 ppm .

-

A singlet for the methyl (-CH₃) protons, typically around δ 2.3 - 2.5 ppm .

-

Three signals in the aromatic region (δ 7.0 - 8.0 ppm ) corresponding to the three protons on the benzene ring, exhibiting splitting patterns (doublets and singlets) characteristic of a 1,2,4-trisubstituted ring.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display eight unique signals, corresponding to the eight carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.

-

Strong, characteristic asymmetric and symmetric stretching vibrations for the sulfonyl chloride (S=O) group, expected near 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹ , respectively.

-

C-O stretching for the methoxy group.

-

Aromatic C=C stretching bands.

-

-

Mass Spectrometry (MS) : Mass spectral analysis would confirm the molecular weight and elemental composition.

-

A molecular ion peak (M⁺) at m/z ≈ 220.

-

A characteristic M+2 isotope peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Synthesis and Reactivity

Synthesis Pathway

This compound is typically synthesized via the chlorosulfonation of p-cresyl methyl ether (also known as 4-methoxytoluene). This electrophilic aromatic substitution reaction introduces the sulfonyl chloride moiety onto the aromatic ring.

Core Reactivity: A Versatile Electrophile

The compound's primary utility stems from the high reactivity of the sulfonyl chloride group. The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation of its use as a synthetic building block.

The reaction with amines to form sulfonamides and with alcohols to form sulfonate esters are its most common applications. These reactions typically require a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]

Applications in Medicinal Chemistry and Drug Development

Sulfonyl chlorides are foundational reagents in drug discovery, primarily for the synthesis of sulfonamides.[7] The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.

The specific substitution pattern of this compound allows medicinal chemists to:

-

Introduce a Structurally Rigid Moiety : The substituted phenylsulfonyl group provides a well-defined scaffold for orienting other functional groups.

-

Modulate Lipophilicity : The methoxy and methyl groups can be used to fine-tune the molecule's solubility and ability to cross biological membranes.

-

Explore Structure-Activity Relationships (SAR) : By incorporating this specific building block, researchers can systematically probe how changes in this region of a molecule affect its biological activity. The sulfonyl group can act as a hydrogen bond acceptor, which can be critical for binding to biological targets.[8]

Safety, Handling, and Storage

Due to its reactive and corrosive nature, this compound must be handled with appropriate precautions.

-

Hazard Profile : This compound is classified as corrosive.[9][10] It causes severe skin burns and eye damage. It is harmful if swallowed or inhaled, and it reacts with water, releasing corrosive HCl gas.[4]

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a lab coat.

-

Handling Procedures : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Use spark-proof tools and avoid creating dust. Keep containers tightly closed when not in use.

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture. Refrigeration (2-8 °C) is often recommended for long-term storage.[3][9] Keep away from incompatible materials such as water, strong bases, and alcohols.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a general procedure for the synthesis of N-benzyl-2-methoxy-4-methylbenzenesulfonamide, demonstrating a typical application of the title compound. This process is self-validating through the inclusion of workup and purification steps.

Objective : To synthesize a sulfonamide via the reaction of this compound with benzylamine.

Materials :

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure :

-

Reaction Setup : To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous dichloromethane.

-

Cooling : Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the amine and base.

-

Reagent Addition : To the stirred solution, add triethylamine (1.5 eq) followed by the dropwise addition of benzylamine (1.05 eq). The slight excess of amine ensures the complete consumption of the sulfonyl chloride. The triethylamine acts as an acid scavenger for the HCl generated during the reaction.[6]

-

Reaction Progression : Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Quenching and Workup : Once the reaction is complete, quench it by adding 1 M HCl solution to neutralize the excess triethylamine. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.

-

Drying and Concentration : Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification : The crude N-benzyl-2-methoxy-4-methylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

-

Characterization : Confirm the identity and purity of the final product using spectroscopic methods (¹H NMR, IR, MS) and melting point analysis.

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its defined structure and predictable reactivity make it an essential building block for constructing complex molecules, particularly in the field of drug discovery. A thorough understanding of its physicochemical properties, coupled with stringent adherence to safety and handling protocols, enables researchers to effectively and safely harness its synthetic potential. This guide serves as a foundational resource for scientists aiming to incorporate this powerful intermediate into their research and development workflows.

References

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. 2-Methoxybenzenesulfonyl chloride | 10130-87-7 [sigmaaldrich.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Methylbenzylsulfonyl chloride 96 51419-59-1 [sigmaaldrich.com]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-Methoxybenzenesulfonyl Chloride | C7H7ClO3S | CID 3745851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

2-Methoxy-4-methylbenzenesulfonyl chloride CAS number 216394-11-5

An In-Depth Technical Guide to 2-Methoxy-4-methylbenzenesulfonyl chloride

Introduction

This compound, identified by CAS Number 216394-11-5, is a specialized sulfonyl chloride reagent pivotal in modern organic synthesis.[1][2] Its unique substitution pattern—a methoxy group ortho to the sulfonyl chloride and a methyl group para to it—imparts specific reactivity and solubility characteristics that are highly valued in the synthesis of complex molecules. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its role as a versatile building block for researchers in medicinal chemistry and materials science. It is intended for laboratory research purposes only and not for drug, household, or therapeutic use.[2][3]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a reagent is the cornerstone of its effective and safe utilization in any synthetic protocol. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 216394-11-5 | [1][2][4] |

| Molecular Formula | C₈H₉ClO₃S | [1][2] |

| Molecular Weight | 220.67 g/mol | [1][2] |

| Purity | ≥96% (Typical) | [2] |

| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | [5] |

| InChIKey | BEDNMYGUVYQPTP-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzenesulfonyl chlorides is a foundational process in organic chemistry. While specific, proprietary methods for this compound may exist, a general and mechanistically plausible route involves the direct chlorosulfonation of the corresponding substituted benzene ring.

The parent aromatic compound, 3-methylanisole (or 2-methoxy-toluene), serves as the logical starting material. The electron-donating nature of both the methoxy and methyl groups activates the aromatic ring towards electrophilic substitution. The directing effects of these groups (ortho, para-directing) guide the incoming electrophile. The methoxy group, being a stronger activating group, will primarily direct the bulky chlorosulfonyl group to its para position, which is conveniently the position meta to the less activating methyl group, thus leading to the desired product.

The electrophilic species in this reaction is generated from chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) in the presence of a Lewis acid. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (sigma complex) followed by deprotonation to restore aromaticity.

Caption: General synthetic workflow for this compound.

Core Reactivity and Applications in Drug Discovery

The utility of this compound is centered on the high reactivity of the sulfonyl chloride functional group (-SO₂Cl). The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for a wide range of nucleophiles.

-

Formation of Sulfonamides: The most prominent application is its reaction with primary and secondary amines to form stable sulfonamides.[6][7] This reaction is fundamental in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in numerous approved drugs (e.g., diuretics, antibiotics, and anticonvulsants). The methoxy and methyl groups on the aromatic ring can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, and can engage in specific interactions within a protein's binding pocket.[8][9]

-

Formation of Sulfonate Esters: Reaction with alcohols yields sulfonate esters. While less common in drug molecules themselves, this transformation is crucial for converting a poor leaving group (a hydroxyl group) into an excellent one (a sulfonate).[6] This facilitates subsequent nucleophilic substitution and elimination reactions, which are essential steps in the multi-step synthesis of complex active pharmaceutical ingredients (APIs).[7][10]

-

Protecting Group Chemistry: The resulting sulfonamide is exceptionally stable, allowing the sulfonyl group to serve as a robust protecting group for amines.[6] The nucleophilicity and basicity of the amine are significantly attenuated upon sulfonylation, allowing other chemical transformations to be performed on the molecule without interference from the amine.

Caption: Core reactivity pathways of this compound.

Experimental Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a representative, self-validating procedure for the synthesis of an N-substituted sulfonamide.

Objective: To synthesize N-benzyl-2-methoxy-4-methylbenzenesulfonamide from benzylamine and this compound.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. The slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride, while the base (TEA) neutralizes the HCl generated during the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

-

Workup - Quenching: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction:

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ (to remove any remaining acid), and finally with brine (to reduce the amount of water in the organic layer).

-

Separate the organic layer and dry it over anhydrous MgSO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety, Handling, and Storage

Proper handling and storage are paramount when working with reactive sulfonyl chlorides.

-

Hazards: this compound is classified as corrosive. It causes severe skin burns and eye damage.[3][11] Contact with water or moisture can liberate toxic and corrosive hydrogen chloride (HCl) gas.[12]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[3]

-

Handling: Avoid all personal contact, including inhalation of dust or vapors.[13] Use only in a well-ventilated area.[3] Keep away from incompatible materials such as bases, water, strong oxidizing agents, and amines.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] The compound is moisture-sensitive; therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended to maintain its integrity.[12][14] Keep in a corrosives-designated area.[11]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable method for the construction of sulfonamides and sulfonate esters. These moieties are not only integral to the structure of numerous pharmaceuticals but are also key intermediates in the broader landscape of organic synthesis. For drug development professionals and research scientists, a thorough understanding of its properties, handling requirements, and reaction characteristics is essential for leveraging its full potential in the creation of novel and complex molecular architectures.

References

- 1. clearsynth.com [clearsynth.com]

- 2. scbt.com [scbt.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. This compound | 216394-11-5 [chemicalbook.com]

- 5. PubChemLite - 2-methoxy-4-methylbenzene-1-sulfonyl chloride (C8H9ClO3S) [pubchemlite.lcsb.uni.lu]

- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. drughunter.com [drughunter.com]

- 9. m.youtube.com [m.youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. 2-Methoxybenzenesulfonyl chloride, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. 216394-11-5|2-Methoxy-4-methylbenzene-1-sulfonyl chloride| Ambeed [ambeed.com]

Spectral data for 2-Methoxy-4-methylbenzenesulfonyl chloride (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 2-Methoxy-4-methylbenzenesulfonyl Chloride

Introduction: Characterizing a Key Synthetic Intermediate

This compound is a vital reagent in organic synthesis, frequently employed for the introduction of the "tosyl" (toluenesulfonyl) or a modified tosyl-like protecting group. Its utility in the synthesis of pharmaceuticals and other complex organic molecules necessitates stringent quality control and unambiguous structural confirmation. Spectroscopic analysis provides the definitive fingerprint for this molecule, ensuring its identity and purity.

This guide offers an in-depth examination of the expected spectral data for this compound, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unassailable confirmation of the molecular structure. We will explore not just the data itself, but the causal chemical principles that give rise to the observed signals, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of this compound, we expect to see four distinct signals corresponding to the four unique proton environments in the molecule. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing sulfonyl chloride group (-SO₂Cl) exert significant influence on the chemical shifts of the aromatic protons.

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region will display a complex pattern arising from the three protons on the benzene ring. The proton ortho to the powerful electron-withdrawing -SO₂Cl group (H-6) is expected to be the most deshielded, appearing furthest downfield. The protons ortho and meta to the electron-donating -OCH₃ group (H-3 and H-5) will be shifted to higher fields.

-

Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

-

Methyl Protons (-CH₃): The three equivalent protons of the methyl group attached to the aromatic ring will also appear as a sharp singlet, typically around 2.4 ppm.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-6 | ~7.85 | Doublet (d) | 1H | Deshielded by adjacent electron-withdrawing -SO₂Cl group. |

| H-5 | ~6.90 | Doublet of doublets (dd) | 1H | Influenced by both neighboring protons and substituents. |

| H-3 | ~6.85 | Singlet (or narrow d) | 1H | Shielded by ortho -OCH₃ group. |

| -OCH₃ | ~3.90 | Singlet (s) | 3H | Characteristic shift for an aryl methoxy group. |

| Ar-CH₃ | ~2.40 | Singlet (s) | 3H | Characteristic shift for an aryl methyl group. |

MMSC-Cl (2-Methoxy-4-methylbenzenesulfonyl chloride): An Investigative Guide to a Potential Protecting Group

Abstract

In the landscape of multistep organic synthesis, particularly within drug discovery and development, the strategic use of protecting groups is paramount for achieving chemoselectivity and high yields.[1] Arylsulfonyl chlorides are a well-established class of reagents for the protection of primary and secondary amines, forming stable sulfonamides that modulate the nucleophilicity and basicity of the nitrogen atom. While protecting groups such as tosyl (Ts) and nosyl (Ns) are extensively utilized and well-characterized, the exploration of novel sulfonyl-based protecting groups continues in the quest for enhanced stability, unique cleavage conditions, and improved orthogonality. This technical guide addresses 2-Methoxy-4-methylbenzenesulfonyl chloride (MMSC-Cl), a commercially available reagent whose potential as a protecting group is not yet documented in peer-reviewed literature. This document serves not as a record of established use, but as an investigative framework for researchers and drug development professionals. It will provide the foundational principles of arylsulfonyl protecting groups and outline a comprehensive strategy for the evaluation of MMSC-Cl's viability in this critical role.

Introduction: The Role of Arylsulfonyl Groups in Amine Protection

The protection of amines is a fundamental requirement in the synthesis of complex molecules, from peptides to small-molecule pharmaceuticals.[2] An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and removable selectively under mild conditions that do not affect other functional groups.[3]

Arylsulfonamides are a cornerstone of amine protection. The sulfonylation of an amine with an arylsulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), effectively masks the amine's nucleophilic and basic properties. This transformation is critical when other parts of a molecule must undergo reactions that the unprotected amine would not tolerate.

The stability and cleavage of an arylsulfonamide are electronically governed by the substituents on the aromatic ring. Electron-withdrawing groups, as seen in 2-nitrobenzenesulfonyl chloride (NsCl), render the sulfonamide more susceptible to nucleophilic cleavage, allowing for milder deprotection conditions compared to the robust, electron-neutral tosyl group. The structure of MMSC-Cl, featuring an electron-donating methoxy group and a weakly electron-donating methyl group, suggests that the resulting MMSC-sulfonamide would exhibit significant stability, potentially greater than that of a tosyl group. This enhanced stability could be advantageous in syntheses requiring harsh conditions where common protecting groups might fail. However, this stability also implies that deprotection could require correspondingly harsh, and potentially substrate-limiting, conditions.

Profile of this compound (MMSC-Cl)

MMSC-Cl is a known chemical entity, available from several commercial suppliers. Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 216394-11-5 | [4] |

| Molecular Formula | C₈H₉ClO₃S | [4] |

| Molecular Weight | 220.67 g/mol | [4] |

| Appearance | Solid (typical) | |

| Purity | ≥96% (typical) |

Despite its commercial availability, a thorough search of the scientific literature reveals a lack of studies detailing its application as a protecting group. This presents both a challenge and an opportunity for the research community to characterize its properties and potential utility.

A Proposed Framework for Evaluating MMSC-Cl as a Protecting Group

For a research scientist interested in exploring MMSC-Cl, a systematic evaluation is required. The following sections outline a logical, field-proven workflow for this investigation, drawing parallels with established sulfonyl protecting groups.

Protection Protocol: Synthesis of MMSC-Sulfonamides

The first step is to establish a reliable protocol for the protection of amines with MMSC-Cl. The reaction is expected to follow a standard nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.

Caption: General mechanism for amine sulfonylation.

Proposed Experimental Protocol:

-

Substrate Preparation: Dissolve the amine substrate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base (1.1-1.5 equivalents), such as triethylamine or pyridine, to the solution to act as an acid scavenger for the HCl byproduct.

-

Sulfonylation: Cool the mixture to 0 °C in an ice bath. Add a solution of MMSC-Cl (1.1 equivalents) in the same solvent dropwise over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl) to neutralize excess base. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude MMSC-sulfonamide can then be purified by flash column chromatography on silica gel.

This protocol should be tested on a range of primary and secondary amines with varying steric and electronic properties to determine the scope and efficiency of the protection reaction.

Deprotection Studies: Investigating the Cleavage of the MMSC Group

The utility of a protecting group is defined by the conditions required for its removal. Given the anticipated stability of the MMSC group, a range of deprotection strategies, from mild to harsh, must be investigated. The primary cleavage point is the sulfur-nitrogen (S-N) bond.[5]

Caption: Investigative workflow for MMSC deprotection.

Proposed Deprotection Trials:

-

Reductive Cleavage: These are typically the most effective methods for cleaving robust sulfonamides.

-

Dissolving Metal Reduction: Treat the MMSC-sulfonamide with sodium in liquid ammonia or magnesium powder in methanol. These powerful reducing conditions are often successful but lack functional group tolerance.

-

Samarium(II) Iodide (SmI₂): A milder single-electron transfer reagent that can be effective for sulfonamide cleavage.

-

-

Strong Acid Hydrolysis: While general sulfonamides are often stable to acid, extremely strong, forcing conditions can be attempted.

-

HBr in Acetic Acid: Reflux the protected amine in a solution of HBr/AcOH, often with a phenol scavenger.

-

Trifluoromethanesulfonic acid (TFMSA): A superacid that can cleave very stable bonds.

-

-

Nucleophilic Cleavage: Conditions used for more activated sulfonamides (like nosylates) should be tested to establish a baseline.

-

Thiol-based reagents: Treat the MMSC-sulfonamide with a thiol, such as thiophenol, in the presence of a strong base like potassium carbonate in a polar aprotic solvent (e.g., DMF). Given the electron-donating nature of the MMSC group, these conditions are unlikely to be successful but are necessary to test for completeness.

-

Stability and Orthogonality Assessment

To determine where MMSC fits within the synthetic chemist's toolbox, its stability must be tested against the deprotection conditions of other common protecting groups. This defines its orthogonality.[6]

| Protecting Group | Typical Deprotection Reagent | Expected Stability of MMSC-Amide |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Expected to be Stable |

| Fmoc (Fluorenylmethyloxycarbonyl) | Piperidine in DMF | Expected to be Stable |

| Cbz (Carboxybenzyl) | H₂/Pd-C (Hydrogenolysis) | Expected to be Stable |

| TBDMS (tert-butyldimethylsilyl) | Tetrabutylammonium fluoride (TBAF) | Expected to be Stable |

| Ac (Acetyl) | Mild aqueous base (e.g., K₂CO₃/MeOH) | Expected to be Stable |

Proposed Experimental Workflow:

-

Synthesize a bifunctional model compound, for example, 4-aminobenzylamine.

-

Protect one amine with MMSC-Cl and the other with a protecting group from the table above (e.g., Boc).

-

Subject the dual-protected compound to the standard deprotection conditions for the non-MMSC group (e.g., treat with TFA for Boc removal).

-

Analyze the reaction mixture by LC-MS and NMR to confirm selective removal of the Boc group while the MMSC group remains intact.

-

Repeat this process for each of the orthogonal protecting groups listed.

Comparative Analysis and Future Outlook

The primary value of MMSC-Cl as a protecting group will depend on its unique properties relative to established reagents.

-

vs. Tosyl (Ts): The MMSC group is predicted to be even more stable than the tosyl group due to the additional electron-donating methoxy substituent. This could make it a "super-robust" protecting group for reactions where even tosyl amides are not sufficiently stable. The challenge will be in finding practical deprotection methods.

-

vs. Nosyl (Ns): MMSC is fundamentally different from nosyl. The nitro group in Ns-Cl makes the resulting sulfonamide highly activated towards cleavage by nucleophiles. MMSC-amides are expected to be completely stable to these conditions, establishing clear orthogonality.

Should the investigative work outlined above reveal a set of reliable protection and, crucially, deprotection conditions, MMSC could emerge as a valuable tool for specific applications requiring extreme stability. The development of novel, milder cleavage methods for highly stable sulfonamides is an active area of research, and MMSC-protected amines could serve as excellent substrates for testing such new methodologies.

Conclusion

While this compound (MMSC-Cl) is commercially available, it represents an unexplored territory in protecting group chemistry. Its structure suggests it will form highly stable sulfonamides, potentially offering protection under conditions where other groups fail. However, this stability poses a significant challenge for its removal. This guide provides a comprehensive, scientifically-grounded roadmap for researchers to systematically evaluate the properties of the MMSC group. Through diligent investigation of its installation, cleavage, and orthogonality, the scientific community can determine if MMSC-Cl is a valuable addition to the repertoire of protecting groups for modern organic synthesis.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. jocpr.com [jocpr.com]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. clearsynth.com [clearsynth.com]

- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTECTINGANDBDEPROTECTING GROUPS IN ORGANIC SYNTHESIS [M.PHARM] | PPTX [slideshare.net]

An In-depth Technical Guide to the Solubility of 2-Methoxy-4-methylbenzenesulfonyl Chloride in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-methoxy-4-methylbenzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights, and presents a detailed experimental protocol for quantitative determination.

Introduction: The Role of this compound in Modern Synthesis

This compound is a vital reagent in organic synthesis, primarily utilized for the introduction of the sulfonyl group into molecules. Its applications are extensive, ranging from the protection of functional groups to the synthesis of sulfonamides, which are a cornerstone in many pharmaceutical compounds.[1] Understanding the solubility of this reagent is paramount for reaction design, optimization, and scale-up. The choice of solvent not only dictates the reaction rate and yield but also influences the ease of purification and product isolation.

A solvent's ability to dissolve a reagent like this compound is the first step towards a successful chemical transformation. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and unpredictable outcomes. Conversely, a well-chosen solvent ensures a homogeneous environment, facilitating efficient molecular interactions.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone of understanding solubility. This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by its molecular structure, including the presence of polar functional groups and the overall molecular geometry.

Molecular Structure Analysis of this compound:

-

Polar Groups: The molecule possesses a highly polar sulfonyl chloride (-SO₂Cl) group, a moderately polar methoxy (-OCH₃) group, and an aromatic benzene ring.

-

Nonpolar Groups: The methyl (-CH₃) group and the benzene ring contribute to the nonpolar character of the molecule.

The presence of both polar and nonpolar functionalities suggests that this compound will exhibit a nuanced solubility profile, with appreciable solubility in a range of organic solvents.

Predictive Solubility:

-

Polar Aprotic Solvents: Solvents like acetone, acetonitrile, ethyl acetate, and tetrahydrofuran (THF) are expected to be effective at dissolving this compound. Their polarity can interact favorably with the sulfonyl chloride and methoxy groups.

-

Polar Protic Solvents: While polar protic solvents like alcohols (methanol, ethanol) can dissolve the compound, they are generally not recommended as primary solvents for reactions involving sulfonyl chlorides. This is because these solvents can react with the highly electrophilic sulfonyl chloride group, leading to the formation of undesired sulfonate esters.[2][3]

-

Nonpolar Solvents: Nonpolar solvents such as hexane and toluene are anticipated to have lower solvating power for this compound due to the significant polarity imparted by the sulfonyl chloride and methoxy groups.[4]

-

Chlorinated Solvents: Dichloromethane and chloroform are likely to be good solvents due to their ability to engage in dipole-dipole interactions.

Quantitative Solubility Data

A thorough review of the scientific literature reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This knowledge gap underscores the importance of empirical determination for specific research applications. To address this, the following section provides a robust experimental protocol.

While direct data is unavailable, qualitative information from related compounds, such as 4-methoxybenzenesulfonyl chloride, suggests good solubility in polar organic solvents.[4]

Experimental Protocol for Solubility Determination

This section outlines a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (purity ≥96%)[5]

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

References

The Strategic Application of Sulfonyl-Based Protecting Groups in Modern Peptide Synthesis: A Technical Guide

Introduction: The Enduring Utility of Sulfonyl-Based Protection in Peptide Chemistry

In the intricate world of peptide synthesis, the strategic selection and deployment of protecting groups are paramount to achieving high-purity, target peptides.[1] While carbamate-based protecting groups like Fmoc and Boc have become the workhorses of modern solid-phase peptide synthesis (SPPS), sulfonyl-based protecting groups offer a unique set of properties that make them indispensable for specific applications.[2][3] Their inherent stability and distinct cleavage mechanisms provide an orthogonal dimension to peptide chemists, enabling the synthesis of complex peptides, peptidomimetics, and cyclic structures.[4][5]

This technical guide provides an in-depth exploration of the core sulfonyl-based protecting groups used in peptide synthesis, with a focus on their chemical properties, strategic applications, and detailed experimental protocols. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Sulfonyl-Based Protecting Groups: A Comparative Analysis

The utility of a protecting group is defined by its stability to various reaction conditions and the selectivity of its removal. Sulfonyl groups, in general, are known for their stability to both acidic and basic conditions.[6] This robustness, however, can also be a challenge, necessitating specific and sometimes harsh cleavage conditions. The most commonly employed sulfonyl-based protecting groups in peptide synthesis are the p-toluenesulfonyl (Tosyl, Ts) and the 2- or 4-nitrobenzenesulfonyl (Nosyl, Ns) groups.[2][6] The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group, while a sulfonyl derivative, is primarily utilized for N-terminal amino acid identification due to its fluorescent properties and is not typically employed as a protecting group in peptide synthesis.[7][8][9]

| Protecting Group | Structure | Introduction | Cleavage Conditions | Key Characteristics & Applications |

| Tosyl (Ts) | CH₃C₆H₄SO₂- | Tosyl chloride (TsCl) in the presence of a base (e.g., pyridine).[6] | Strong acid (e.g., anhydrous HF) or dissolving metal reduction (e.g., Na/liquid ammonia).[2][10] | Highly stable to acidic and basic conditions. Often used for side-chain protection of Arginine. Its robustness makes it orthogonal to Fmoc and Boc strategies.[4] |

| Nosyl (Ns) | O₂NC₆H₄SO₂- | Nosyl chloride (NsCl) in the presence of a base (e.g., triethylamine). | Mild nucleophilic cleavage with thiols (e.g., thiophenol, 2-mercaptoethanol) in the presence of a base (Fukuyama deprotection).[11][12] | Offers excellent orthogonality to both acid-labile (Boc) and base-labile (Fmoc) protecting groups. The electron-withdrawing nitro group facilitates mild cleavage.[12] |

| Dansyl (Dans) | (CH₃)₂NC₁₀H₆SO₂- | Dansyl chloride (DansCl) reacts with primary and secondary amines under alkaline conditions.[7][8] | Not typically used as a protecting group; the dansyl-amino acid bond is stable to acid hydrolysis for N-terminal analysis.[8] | Primarily used for fluorescent labeling and identification of N-terminal amino acids.[7][9] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps and explanations for critical choices.

Introduction of the Tosyl (Ts) Group: N-Tosylation of Amino Acids

The tosyl group is typically introduced to the α-amino group of an amino acid using tosyl chloride in the presence of a base.

Caption: N-Tosylation of an Amino Acid

Step-by-Step Methodology:

-

Dissolution: Dissolve the amino acid (1.0 eq.) in an appropriate solvent (e.g., a mixture of water and dioxane).

-

Basification: Cool the solution to 0°C and add a suitable base, such as pyridine or triethylamine (2.0-3.0 eq.), to deprotonate the amino group, enhancing its nucleophilicity.[6]

-

Tosylation: Slowly add a solution of tosyl chloride (1.1-1.2 eq.) in the same solvent to the reaction mixture while maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with dilute HCl to pH 2-3. Extract the N-tosyl amino acid with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Introduction of the Nosyl (Ns) Group: N-Nosylation of Amino Acids

The nosyl group is introduced similarly to the tosyl group, using the corresponding nosyl chloride.

Caption: N-Nosylation of an Amino Acid

Step-by-Step Methodology:

-

Dissolution: Dissolve the side-chain protected α-amino acid (1.0 eq.) in a dioxane/water solution and cool to 0°C.

-

Basification: Add dry triethylamine (2.0-3.0 eq.) to the solution.

-

Nosylation: Slowly add a solution of p-nitrobenzenesulfonyl chloride (1.5-1.6 eq.) in dioxane.

-

Reaction Monitoring: Stir the reaction mixture for 30-50 minutes, monitoring the conversion by TLC.

-

Work-up: After completion, dilute the mixture with water and extract with an organic solvent.

-

Purification: Wash the organic phase, dry, and concentrate to yield the N-nosyl amino acid.

Cleavage of the Nosyl (Ns) Group: The Fukuyama Deprotection

The mild cleavage of the nosyl group is one of its most significant advantages, proceeding via a Meisenheimer complex intermediate upon treatment with a thiol.[11]

Caption: Fukuyama Deprotection of N-Nosyl Group

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-nosyl protected peptide (1.0 eq.) in a suitable solvent such as DMF or acetonitrile.[12]

-

Addition of Base and Thiol: Add potassium carbonate (3.0 eq.) followed by thiophenol (2.0 eq.) to the stirred solution.[12]

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

-

Work-up: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected peptide.

Cleavage of the Tosyl (Ts) Group: Strong Acid Hydrolysis

The robust nature of the tosyl group necessitates harsh cleavage conditions, most commonly anhydrous hydrogen fluoride (HF).[13][14] This procedure requires specialized equipment and stringent safety precautions.

Caption: HF Cleavage of N-Tosyl Group

Step-by-Step Methodology:

-

Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add appropriate scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.[13]

-

HF Distillation: Cool the reaction vessel with liquid nitrogen and carefully distill anhydrous HF into the vessel.

-

Cleavage Reaction: Allow the reaction to proceed at 0°C for a specified time (typically 1-2 hours).

-

HF Removal: Remove the HF under vacuum.

-

Peptide Precipitation and Washing: Precipitate the cleaved peptide with cold diethyl ether and wash extensively to remove scavengers and byproducts.

-

Extraction and Lyophilization: Dissolve the crude peptide in a suitable aqueous buffer and lyophilize to obtain the final product.

Orthogonality and Strategic Implementation

The true power of sulfonyl-based protecting groups lies in their orthogonality to the more common carbamate-based protecting groups.[15][] The nosyl group, in particular, is stable to the acidic conditions used for Boc removal (e.g., TFA) and the basic conditions for Fmoc removal (e.g., piperidine).[12] This allows for the selective deprotection of an Ns-protected amine in the presence of Boc- and Fmoc-protected residues, a crucial strategy for the synthesis of branched or cyclic peptides.

The tosyl group's extreme stability makes it a "permanent" protecting group in the context of both Fmoc and Boc SPPS, typically being removed only during the final cleavage from the resin with strong acid.[4] This is particularly useful for the side-chain protection of arginine.[10]

Potential Side Reactions and Mitigation Strategies

While powerful, the use of sulfonyl protecting groups is not without its challenges. A notable side reaction is the O-sulfonation of serine and threonine residues during the cleavage of sulfonyl-based protecting groups from arginine (e.g., Pmc, Mtr) in the presence of trifluoroacetic acid.[17] This can be minimized by the careful selection of scavengers in the cleavage cocktail. Another potential issue is the transfer of sulfonyl protecting groups from arginine to the indole side chain of tryptophan during acid-mediated cleavage.[18] The use of indole-protected tryptophan derivatives can effectively suppress this side reaction.[18]

Conclusion

Sulfonyl-based protecting groups, particularly tosyl and nosyl, represent a valuable and versatile class of tools in the peptide chemist's arsenal. Their unique stability profiles and orthogonal cleavage mechanisms provide elegant solutions for the synthesis of complex and challenging peptide targets. A thorough understanding of their chemical properties, coupled with the implementation of robust and validated protocols, is essential for leveraging their full potential in advancing peptide-based research and drug development.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]

- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 7. benchchem.com [benchchem.com]

- 8. The dansyl method for identifying N-terminal amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

- 11. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 12. benchchem.com [benchchem.com]

- 13. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 14. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 17. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis Using 2-Methoxy-4-methylbenzenesulfonyl Chloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-methoxy-4-methylbenzenesulfonyl chloride in the synthesis of sulfonamides. Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents. The strategic selection of the sulfonyl chloride reagent is paramount in influencing the physicochemical and pharmacological properties of the final compound. This guide elucidates the rationale behind using this compound, detailing its reactivity, and providing step-by-step protocols for its application in sulfonamide synthesis. The content herein is designed to bridge theoretical knowledge with practical, field-proven insights to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Advantage of this compound

The sulfonamide functional group is a bioisostere for amides and carboxylic acids, offering improved metabolic stability, hydrogen bonding capabilities, and modulated pKa values. The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. The choice of the aryl sulfonyl chloride is a critical decision point in the design of novel therapeutics, as the substituents on the aromatic ring directly impact the properties of the resulting sulfonamide.

This compound (Mms-Cl) is a valuable reagent in this context. The methoxy group, a common substituent in natural products and approved drugs, can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. Specifically, the 2-methoxy group can engage in favorable interactions within a protein binding pocket and can affect the conformation of the molecule. The 4-methyl group can also contribute to binding affinity and modulate lipophilicity.

Key Properties of this compound:

| Property | Value |

| CAS Number | 216394-11-5 |

| Molecular Formula | C₈H₉ClO₃S |

| Molecular Weight | 220.67 g/mol |

| Appearance | Typically a solid |

| Purity | ≥96% (typical) |

Reaction Mechanism and Scientific Rationale

The synthesis of a sulfonamide from this compound and an amine is a nucleophilic acyl substitution reaction. The nitrogen atom of the amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride leaving group and the formation of a stable sulfonamide bond.

A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrogen chloride (HCl) generated during the reaction, driving the equilibrium towards product formation.

Caption: General mechanism of sulfonamide synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of sulfonamides using this compound.

General Protocol for Solution-Phase Synthesis

This protocol is suitable for a wide range of primary and secondary amines.

Materials and Reagents:

| Reagent | Purpose | Typical Equivalents |

| Primary or Secondary Amine | Nucleophile | 1.0 |

| This compound | Electrophile | 1.1 |

| Anhydrous Dichloromethane (DCM) | Solvent | - |

| Pyridine or Triethylamine | Base | 1.5 |

| 1M Hydrochloric Acid (HCl) | Work-up | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | Work-up | - |

| Brine | Work-up | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | - |

Step-by-Step Procedure:

-

Amine Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in anhydrous DCM.

-

Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure sulfonamide.

Caption: Workflow for sulfonamide synthesis.

Characterization of Synthesized Sulfonamides

The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and any aliphatic protons from the amine. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will show signals for all unique carbon atoms.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: Characteristic

Application Notes & Protocols: The Strategic Application of Methanesulfonyl Chloride (MsCl) in Modern Drug Discovery

Abstract and Introduction

Methanesulfonyl chloride (MsCl), a member of the organosulfonyl chloride family, is an indispensable reagent in the medicinal chemist's toolkit.[1] Its utility stems from its high reactivity as an electrophile, serving as a robust source of the methanesulfonyl (mesyl) group.[2] This reactivity is harnessed primarily for two critical transformations: the conversion of alcohols into excellent leaving groups (methanesulfonates, or "mesylates") to facilitate nucleophilic substitution and elimination reactions, and the synthesis of highly stable methanesulfonamides from primary and secondary amines.[1][3] These transformations are fundamental to the construction and functionalization of drug candidates, enabling lead optimization, the synthesis of key intermediates, and the modulation of physicochemical properties. This guide provides an in-depth exploration of the mechanistic principles, strategic applications, and field-tested protocols for the effective use of MsCl in a drug discovery setting.

Core Mechanistic Principles: Understanding the Reactivity of MsCl

The efficacy of MsCl is rooted in its predictable and controllable reactivity, which proceeds through two primary mechanistic pathways depending on the substrate and reaction conditions. A thorough understanding of these pathways is critical for experimental design and troubleshooting.

Pathway A: Mesylate Formation (Activation of Alcohols)

The most common application of MsCl is the activation of primary and secondary alcohols. The alcohol, acting as a nucleophile, attacks the electrophilic sulfur atom of MsCl. A non-nucleophilic base, typically a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to quench the HCl byproduct generated during the reaction.[4] The resulting methanesulfonate (mesylate) is an exceptionally good leaving group—superior to halides—due to the ability of the sulfonate group to stabilize the negative charge through resonance. This in situ activation transforms a poorly reactive hydroxyl group into a highly reactive electrophilic site, primed for displacement by a wide range of nucleophiles.

References

Introduction: The Role of the Methylsulfonylethoxycarbonyl (MMSC) Group in Peptide Chemistry

An In-Depth Guide to the Cleavage of the MMSC Protecting Group from Peptides

The Methylsulfonylethoxycarbonyl (MMSC) group is a specialized amine protecting group utilized in peptide synthesis. Introduced by Tesser and Balvert-Geers in 1975 (where it was abbreviated as Msc), its unique chemical properties provide a valuable tool for chemists designing complex peptide synthesis strategies.[1] The MMSC group is characterized by its extreme stability under acidic conditions while exhibiting high lability towards bases.[1] This profile makes it an effective orthogonal protecting group in synthesis schemes that rely on acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) strategy.[1][2] It is typically used for the protection of the ε-amino group of lysine, allowing for selective deprotection to enable side-chain modifications like branching, cyclization, or the attachment of labels.

This application note provides a comprehensive overview of the MMSC group, focusing on the chemical principles and practical protocols for its cleavage from peptides. We will explore the underlying cleavage mechanism, discuss its strategic application and orthogonality, and provide detailed, field-tested protocols for its efficient removal in both solid-phase and solution-phase contexts.

Strategic Application and Orthogonality

The choice of a protecting group is dictated by the overall synthetic strategy, and understanding orthogonality is paramount.[2][3][4] An orthogonal protecting group can be selectively removed under specific conditions without affecting other protecting groups present in the molecule.[2][5]

Compatibility with Boc-SPPS: The MMSC group is fully orthogonal to the Boc/Bzl strategy used in solid-phase peptide synthesis (SPPS).[2] In this methodology:

-

The Nα-amino group is temporarily protected with the acid-labile Boc group, which is removed at each cycle using moderate acid (e.g., trifluoroacetic acid, TFA).[2]

-

Side chains are protected with groups that are cleaved with strong acid (e.g., HF or TFMSA), such as benzyl (Bzl) ethers.[2]

The MMSC group is completely stable to the acidic conditions used for Boc removal, allowing the peptide chain to be elongated without premature deprotection of the MMSC-protected lysine side chain.[1] Once the main peptide sequence is assembled, the MMSC group can be selectively removed with a base to expose the lysine amine for further modification while the rest of the protecting groups remain intact.

Incompatibility with Fmoc-SPPS: Conversely, the MMSC group is not orthogonal to the widely used Fmoc/tBu strategy. In this approach, the Nα-amino group is protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[6][7] The standard reagent for Fmoc removal is a solution of a secondary amine base, typically 20% piperidine in DMF.[8][9] These are precisely the conditions that also rapidly cleave the MMSC group. Therefore, if MMSC were used for side-chain protection in an Fmoc-based synthesis, it would be unintentionally removed during every Nα-deprotection cycle.

Mechanism of Cleavage: Base-Catalyzed β-Elimination

The high sensitivity of the MMSC group to bases is a direct consequence of its chemical structure. The cleavage proceeds through a classic base-catalyzed β-elimination mechanism (E1cB-like).[8]

-

Proton Abstraction: The electron-withdrawing methylsulfonyl (CH₃SO₂–) moiety significantly increases the acidity of the protons on the adjacent methylene group (the β-carbon). A base (B:) abstracts one of these acidic protons.

-

Elimination: The resulting carbanion is unstable and rapidly eliminates, breaking the C-O bond of the carbamate.

-

Product Formation: This elimination step forms three products: the deprotected amine (as an unstable carbamic acid), methyl vinyl sulfone, and the regenerated base catalyst.

-

Decarboxylation: The carbamic acid intermediate spontaneously decarboxylates, releasing carbon dioxide (CO₂) and yielding the final, free primary amine.

This entire process is very rapid and efficient, making the deprotection clean and straightforward.

Caption: MMSC cleavage via base-catalyzed β-elimination.

Experimental Protocols & Cleavage Conditions

The selection of the specific base and reaction conditions depends on whether the peptide is on a solid support or in solution, and the stability of other functionalities on the peptide.

Protocol 1: Cleavage of MMSC from a Solid-Phase Supported Peptide

This protocol is suitable for the selective deprotection of an MMSC-protected lysine residue on a peptide synthesized using a Boc/Bzl strategy on a solid support.

Materials:

-

MMSC-protected peptide-resin

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1,8-Diazabicycloundec-7-ene (DBU) or Piperidine

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

-

Mass Spectrometer for analysis

Procedure:

-

Resin Swelling: Place the peptide-resin (e.g., 100 mg) in a fritted reaction vessel. Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.[10]

-

Deprotection Solution: Prepare a deprotection solution. A common and effective solution is 2-5% (v/v) DBU in DMF. Alternatively, 20% (v/v) piperidine in DMF can be used.[8]

-

Cleavage Reaction: Drain the swelling solvent from the resin. Add the deprotection solution (e.g., 2 mL for 100 mg resin) and agitate the mixture at room temperature.

-

Reaction Time & Monitoring: The reaction is typically rapid. Allow the reaction to proceed for 20-30 minutes. To monitor progress, a small aliquot of the resin can be taken at intervals (e.g., 5, 15, 30 min), washed, and a test cleavage with TFA can be performed to analyze the peptide by HPLC/MS.

-

Washing: Once the reaction is complete, drain the deprotection solution. Wash the resin thoroughly to remove all traces of the base and the methyl vinyl sulfone byproduct. A typical washing sequence is:

-

DMF (3 x 2 mL)

-

DCM (3 x 2 mL)

-

MeOH (2 x 2 mL)

-

DCM (3 x 2 mL)

-

-

Drying: Dry the deprotected peptide-resin under a stream of nitrogen or in a vacuum desiccator. The newly exposed lysine side-chain amine is now ready for subsequent modification.

Protocol 2: Cleavage of MMSC in Solution Phase

This protocol is adapted from the original literature and is suitable for MMSC-protected peptides that have already been cleaved from the resin or were synthesized in solution.[1]

Materials:

-

MMSC-protected peptide

-

1 M Sodium Hydroxide (NaOH)

-

Dioxane or Acetonitrile (MeCN)

-

Appropriate buffer for quenching (e.g., 1 M acetic acid)

-

Reverse-Phase HPLC for purification

Procedure:

-

Dissolution: Dissolve the MMSC-protected peptide in a suitable solvent system, such as a mixture of Dioxane/Water or MeCN/Water.

-

Cleavage Reaction: Cool the solution in an ice bath (0 °C). Add 1.0 N NaOH dropwise while stirring until the pH is >12.

-